1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide
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Overview
Description
1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide is a complex organic compound characterized by its long alkyl chain and a pyridinium core substituted with a phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide typically involves the following steps:
Preparation of Pyridine Derivative: The starting material, pyridine, undergoes alkylation with 1-bromooctadecane to form 1-octadecylpyridinium bromide.
Introduction of Phenylethenyl Group: The phenylethenyl group is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone derivative to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution Reactions: Nucleophilic substitution reactions can occur at the pyridinium core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the degree of oxidation.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted pyridinium derivatives with different nucleophiles.
Scientific Research Applications
1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biological studies to understand membrane interactions and cellular processes.
Industry: Utilized in the production of electronic materials and as a component in advanced materials.
Mechanism of Action
The mechanism by which 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide exerts its effects involves its interaction with molecular targets and pathways. The long alkyl chain enhances its lipophilicity, allowing it to integrate into lipid membranes and affect cellular processes. The pyridinium core and phenylethenyl group may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
1-Octadecylpyridinium Bromide: Similar structure but lacks the phenylethenyl group.
Stilbazole Bromide: Contains a similar phenylethenyl group but lacks the long alkyl chain.
Uniqueness: 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide is unique due to its combination of a long alkyl chain and a phenylethenyl group, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
1-octadecyl-4-(2-phenylethenyl)pyridin-1-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-32-28-25-31(26-29-32)24-23-30-21-18-17-19-22-30;/h17-19,21-26,28-29H,2-16,20,27H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIYCOMNTWABLV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC2=CC=CC=C2.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743119 |
Source
|
Record name | 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126115-86-4 |
Source
|
Record name | 1-Octadecyl-4-(2-phenylethenyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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